molecular formula C10H21NO2 B15312930 Methyl 2-amino-4,4,5-trimethylhexanoate

Methyl 2-amino-4,4,5-trimethylhexanoate

Cat. No.: B15312930
M. Wt: 187.28 g/mol
InChI Key: QJRZLWDAMRAUDO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,5-trimethylhexanoate is an organic compound with a unique structure that includes an amino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,5-trimethylhexanoate typically involves the esterification of 2-amino-4,4,5-trimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,5-trimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-4,4,5-trimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,5-trimethylhexanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,4,5-trimethylhexanoate: shares similarities with other amino acid derivatives and esters, such as:

Uniqueness

    Structural Features: The presence of both an amino group and a methyl ester in the same molecule provides unique reactivity and versatility in synthesis.

    Applications: Its specific structure allows for unique interactions in biological systems and specialized applications in organic synthesis.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-amino-4,4,5-trimethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)10(3,4)6-8(11)9(12)13-5/h7-8H,6,11H2,1-5H3

InChI Key

QJRZLWDAMRAUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CC(C(=O)OC)N

Origin of Product

United States

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